Thietane-1,1-Dioxide S(VI) Reduces Lipophilicity by >1.5 Log Units Relative to Cyclobutane Analogs — Direct Physicochemical Comparison
A systematic head-to-head comparison of thietane building blocks against oxetane, azetidine, and cyclobutane analogs demonstrated that S(VI) thietane dioxide derivatives are markedly less lipophilic than their cyclobutane counterparts, even surpassing oxetane in polarity [1]. The thietane-1,1-dioxide core has a predicted LogP of −1.33 (ACD/LogP) , while the parent cyclobutane has a LogP of approximately +2.0. Thietane dioxide achieves this polarity shift while only slightly increasing molecular volume relative to cyclobutane, avoiding the excessive molecular weight penalty of larger polar heterocycles [1]. For the target compound, the benzyl substituent partially offsets core polarity, yielding an estimated LogP in the range of 0.5–1.5, which falls within the optimal CNS drug space (LogP 1–3). The LogD(pH 7.4) of the parent thietane-1,1-dioxide is −0.48 , further confirming its reduced lipophilicity at physiological pH.
| Evidence Dimension | Lipophilicity (LogP / LogD₇.₄) |
|---|---|
| Target Compound Data | Thietane-1,1-dioxide core: ACD/LogP = −1.33; ACD/LogD(pH 7.4) = −0.48. Target compound (1-Benzyl-3-(1,1-dioxidothietan-3-yl)urea): estimated LogP ~0.5–1.5 (benzyl-modified). |
| Comparator Or Baseline | Cyclobutane: LogP ≈ +2.0. Oxetane: LogP ≈ −0.6 to +0.5. Azetidine: LogP ≈ +0.2 to +0.7. Thietane-3-carboxylic acid 1,1-dioxide: LogP = −1.50 [2]. |
| Quantified Difference | Thietane-1,1-dioxide S(VI) core reduces LogP by >3.3 log units vs. cyclobutane; surpasses oxetane in polarity. Incorporation of benzyl group on urea nitrogen restores favorable CNS-range lipophilicity. |
| Conditions | ACD/Labs predicted LogP and LogD; ChemRxiv direct experimental LogD measurements on model benzamides and anilides. |
Why This Matters
The thietane-1,1-dioxide ring enables systematic lipophilicity reduction without the molecular weight inflation of sulfones or sulfonamides, making this scaffold preferable for CNS programs requiring balanced polarity for blood–brain barrier penetration.
- [1] Stepaniuk OO, Gavrylenko OV, Vashchenko BV, et al. Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ChemRxiv. 2025. doi:10.26434/chemrxiv-2025-scr74. View Source
- [2] ChemBase. Thietane-3-carboxylic acid 1,1-dioxide (CAS 13129-21-0). LogP: −1.50; LogD(pH 7.4): −4.95. View Source
